Darifenacin Hydrobromide

Muscarinic Receptor Binding Affinity M3 Selectivity

Darifenacin Hydrobromide (UK-88525) offers unrivaled M3 muscarinic receptor selectivity (Ki=0.76 nM; 59-fold M3/M2) enabling precise peripheral bladder pharmacology without CNS off-target confounds. Its validated cognitive safety profile makes it the definitive tool compound for aging/neurobehavioral OAB models. Multiple well-characterized polymorphic solids provide unique formulation flexibility for dissolution-controlled drug delivery design. Choose the M3 antagonist trusted by CNS-safety-focused research programs.

Molecular Formula C28H31BrN2O2
Molecular Weight 507.5 g/mol
CAS No. 133099-07-7
Cat. No. B195091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarifenacin Hydrobromide
CAS133099-07-7
Synonyms(S)-1-(2-(2,3-dihydro-5-benzofuranyl)ethyl)-alpha,alpha-diphenyl-3-pyrrolidineacetamide
darifenacin
darifenacin hydrobromide
darifenacin hydrochloride
darifenacine
darifenicin
Emselex
Enablex
UK-88525
Molecular FormulaC28H31BrN2O2
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESC1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
InChIInChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1
InChIKeyUQAVIASOPREUIT-VQIWEWKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 150 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Darifenacin Hydrobromide for M3-Selective Muscarinic Receptor Antagonism


Darifenacin Hydrobromide (CAS 133099-07-7) is a competitive muscarinic receptor antagonist used primarily in research for overactive bladder . It exhibits a high degree of selectivity for the M3 muscarinic acetylcholine receptor (mAChR) subtype over other subtypes (M1, M2, M4, M5), which is a key differentiator from non-selective agents [1].

Why Darifenacin Hydrobromide is Not a Drop-In Replacement for Other Antimuscarinics


Antimuscarinic agents used for overactive bladder (OAB) are not interchangeable due to significant differences in M3 receptor selectivity, central nervous system (CNS) penetration, and cytochrome P450 metabolism [1]. These differences directly impact efficacy, side effect profiles (especially cognitive impairment), and potential for drug-drug interactions, making precise compound selection critical for both research and clinical application [1][2].

Quantifiable Differentiation of Darifenacin Hydrobromide vs. Comparators


M3 Receptor Binding Affinity and Subtype Selectivity vs. Tolterodine and Oxybutynin

Darifenacin demonstrates a Ki of 0.76 nM for the M3 muscarinic receptor, with high selectivity over other subtypes (Kis: M1=7.08 nM, M2=44.67 nM, M4=45.71 nM, M5=9.33 nM) . In a comparative analysis of human recombinant receptors, darifenacin exhibited significantly higher M3 vs. M2 selectivity (59.2-fold) compared to tolterodine (3.6-fold) and oxybutynin (12.3-fold) [1].

Muscarinic Receptor Binding Affinity M3 Selectivity Overactive Bladder

Functional Antagonism in Isolated Tissues vs. Comparator Baselines

Darifenacin's functional M3 selectivity is demonstrated in isolated tissue assays. It potently inhibits contractions in guinea pig bladder (pA2 = 8.66), a tissue rich in M3 receptors, compared to its activity in guinea pig atria (pA2 = 7.48), an M2-rich tissue . This provides a tissue-level selectivity index (bladder vs. atria) of approximately 15-fold based on pA2 differences.

Tissue Pharmacology pA2 Value Functional Selectivity Bladder

Cognitive Safety Profile: Differential Effect vs. Oxybutynin

In a meta-analysis of five randomized controlled trials, oxybutynin was consistently associated with cognitive deficit (4 of 4 studies), whereas darifenacin demonstrated no impairment of memory or other cognitive functions in any of three studies that evaluated it [1][2].

Cognitive Function CNS Safety Oxybutynin Randomized Controlled Trial

Solid-State Form: Amorphous and Polymorphic Variants for Formulation Optimization

Multiple patents disclose distinct solid-state forms of darifenacin hydrobromide, including a crystalline 'Form I' with a defined XRPD pattern and an amorphous form [1][2]. This is in contrast to simpler antimuscarinics like oxybutynin, for which fewer polymorphic variants are documented. The availability of these forms allows for optimization of critical formulation parameters like solubility and dissolution rate [1][3].

Polymorphism Amorphous Solid State Formulation

High-Value Application Scenarios for Darifenacin Hydrobromide in Research


In Vivo Studies of Bladder Function Where CNS Confounds Must Be Minimized

Use darifenacin hydrobromide as a tool compound in rodent models of overactive bladder when the study aims to isolate peripheral (bladder) muscarinic effects from central nervous system (CNS) side effects. Its superior cognitive safety profile compared to oxybutynin, as established in clinical studies [1], makes it a preferred choice for research in aging or neurobehavioral models where cognitive impairment is a critical confounder.

Structure-Activity Relationship (SAR) Studies for M3 Receptor Subtype Selectivity

Employ darifenacin hydrobromide as a reference standard and starting point for medicinal chemistry efforts aimed at developing next-generation M3-selective antagonists. Its well-characterized binding affinities (Ki = 0.76 nM for M3) and high M3 vs. M2 selectivity (59.2-fold) [2] provide a quantifiable benchmark for evaluating new chemical entities.

Development of Optimized Extended-Release Formulations

Leverage the documented amorphous and crystalline polymorphic forms of darifenacin hydrobromide [3][4] to design novel drug delivery systems. The ability to select a specific solid-state form allows researchers to precisely tune solubility and dissolution profiles, a key differentiator for formulation science not widely available for all antimuscarinic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Darifenacin Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.